N-{3-[(3-chlorobenzoyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide
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Overview
Description
N-{3-[(3-chlorobenzoyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by its unique structure, which includes a quinazoline core, a chlorobenzoyl group, and a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(3-chlorobenzoyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic conditions.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced through an acylation reaction using 3-chlorobenzoyl chloride and a suitable base such as triethylamine.
Attachment of the Propyl Chain: The propyl chain is attached via a nucleophilic substitution reaction using 3-chloropropylamine.
Final Coupling: The final coupling step involves the reaction of the intermediate with methylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to identify optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(3-chlorobenzoyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{3-[(3-chlorobenzoyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit tyrosine kinases, which are involved in cell signaling and cancer progression.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(3-bromobenzoyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide
- N-{3-[(3-fluorobenzoyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide
Uniqueness
N-{3-[(3-chlorobenzoyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is unique due to the presence of the chlorobenzoyl group, which imparts specific chemical and biological properties. This compound has shown higher potency in certain biological assays compared to its brominated and fluorinated analogs, making it a valuable candidate for further research and development.
Properties
CAS No. |
1119503-80-8 |
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Molecular Formula |
C20H19ClN4O3 |
Molecular Weight |
398.8g/mol |
IUPAC Name |
N-[3-[(3-chlorobenzoyl)-methylamino]propyl]-4-oxo-3H-quinazoline-2-carboxamide |
InChI |
InChI=1S/C20H19ClN4O3/c1-25(20(28)13-6-4-7-14(21)12-13)11-5-10-22-19(27)17-23-16-9-3-2-8-15(16)18(26)24-17/h2-4,6-9,12H,5,10-11H2,1H3,(H,22,27)(H,23,24,26) |
InChI Key |
HQYXNNKOQNKRHC-UHFFFAOYSA-N |
SMILES |
CN(CCCNC(=O)C1=NC2=CC=CC=C2C(=O)N1)C(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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